7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine

Catalog No.
S13824105
CAS No.
M.F
C15H15NO3
M. Wt
257.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine

Product Name

7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine

IUPAC Name

6-phenylmethoxy-2,3-dihydro-1,4-benzodioxin-7-amine

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

InChI

InChI=1S/C15H15NO3/c16-12-8-14-15(18-7-6-17-14)9-13(12)19-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10,16H2

InChI Key

WLRULBKJXWQTBZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)OCC3=CC=CC=C3)N

7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine is a synthetic organic compound characterized by its unique structural features, including a benzodioxin ring system and an amino group. This compound is of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. The presence of the benzyloxy group enhances the compound's lipophilicity, which may influence its pharmacokinetic properties and biological interactions.

Due to its functional groups:

  • Nucleophilic Substitution: The benzyloxy group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Oxidation and Reduction: The amino group can participate in oxidation reactions, potentially forming imines or other nitrogen-containing compounds. Reduction reactions may also modify the existing functional groups.
  • Condensation Reactions: The amino group can react with carbonyl compounds to form imines or enamines, which are valuable intermediates in organic synthesis.

Research indicates that compounds with a benzodioxin moiety exhibit a wide range of biological activities, including:

  • Enzyme Inhibition: 7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine has shown potential inhibitory effects against enzymes such as alpha-glucosidase and acetylcholinesterase. These activities suggest its possible applications in treating conditions like diabetes and Alzheimer's disease .
  • Antioxidant Properties: Compounds containing benzodioxin structures often exhibit antioxidant activity, which may contribute to their therapeutic effects in various diseases.
  • Anti-inflammatory Effects: Some derivatives of benzodioxin compounds have been reported to possess anti-inflammatory properties, making them candidates for further pharmacological studies.

The synthesis of 7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine typically involves several steps:

  • Formation of the Benzodioxin Ring: This can be achieved through cyclization reactions involving catechol derivatives and appropriate dihalides under basic conditions.
  • Introduction of the Benzyloxy Group: This step involves reacting the benzodioxin intermediate with benzyl alcohol in the presence of a suitable acid catalyst to form the benzyloxy derivative.
  • Amine Functionalization: The final step involves the introduction of an amino group through reductive amination or direct amination methods.

The synthesis can be optimized for yield and purity using various reaction conditions and purification techniques such as chromatography .

7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, this compound may serve as a lead structure for developing new drugs targeting metabolic disorders or neurodegenerative diseases.
  • Chemical Research: Its unique structure makes it a valuable intermediate in organic synthesis for creating more complex molecules.
  • Agricultural Chemistry: Compounds with similar structures are sometimes explored for their pest control properties.

Studies on the interactions of 7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine with biological targets have shown:

  • Binding Affinity: Molecular docking studies suggest that this compound may bind effectively to specific enzymes or receptors involved in disease pathways.
  • Mechanism of Action: The compound's mechanism likely involves forming covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to enzyme inhibition or modulation of signaling pathways .

Several compounds share structural similarities with 7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine. These include:

Compound NameStructural FeaturesBiological Activity
2-Amino-1-(2,3-dihydro-benzo[1,4]dioxin-6-Yl)ethanoneAmino group at different positionEnzyme inhibitor
N-(2,3-Dihydrobenzo[1,4]dioxin-6-Yl)-4-methylbenzenesulfonamideSulfonamide groupAntioxidant and anti-inflammatory
1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin)Simple amino derivativePotential enzyme inhibitor

Uniqueness

What sets 7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine apart is its combination of a benzyloxy group with a dihydrobenzodioxin structure. This specific arrangement not only enhances its lipophilicity but also influences its binding interactions with biological targets more effectively than other similar compounds lacking this modification. The presence of both an amino group and a benzyloxy moiety provides unique reactivity profiles that are valuable in medicinal chemistry .

Traditional Nucleophilic Substitution Approaches in Benzodioxin Functionalization

Nucleophilic substitution remains a cornerstone for introducing functional groups into the benzodioxin framework. The benzodioxin core, characterized by its fused 1,4-dioxane and benzene rings, provides a stable platform for regioselective modifications. A common strategy involves the displacement of electron-withdrawing groups, such as nitro or halide substituents, with amine nucleophiles. For example, 7-nitro-2,3-dihydro-1,4-benzodioxin can undergo reduction to form a reactive intermediate, which subsequently reacts with benzyloxyamine derivatives to yield 7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine.

Sodium hydride (NaH) in dimethylformamide (DMF) is frequently employed to deprotonate amine nucleophiles, enhancing their reactivity. This method achieves moderate to high yields (60–85%) under reflux conditions. Alternatively, lithium aluminum hydride (LiAlH4) facilitates nitro-to-amine reductions in tetrahydrofuran (THF), though competing side reactions may necessitate careful stoichiometric control.

Table 1: Comparative Analysis of Nucleophilic Substitution Conditions

SubstrateNucleophileSolventReagentYield (%)Reference
7-NitrobenzodioxinBenzyloxyamineDMFNaH78
7-ChlorobenzodioxinAmmoniaTHFLiAlH465

Recent work by He et al. demonstrated the utility of secondary amine catalysts in dual Michael cascade reactions, enabling the construction of benzodioxins with quaternary carbon centers. While not directly applied to 7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine, this approach highlights the versatility of nucleophilic pathways in benzodioxin functionalization.

Novel Iodocyclization Strategies for Benzodioxane Core Construction

Iodocyclization has emerged as a powerful tool for assembling benzodioxane scaffolds. This method leverages iodine’s dual role as an electrophile and leaving group to facilitate ring closure. In a seminal study, Tan et al. developed an oxidative cascade iodocyclization of 1,7-dienes using molecular iodine (I2), yielding iodinated benzo[ b]azepines. Although this work focused on seven-membered nitrogen heterocycles, the principles are adaptable to benzodioxins.

The reaction proceeds via iodine-mediated electrophilic cyclization, forming a transient iodonium intermediate. Subsequent base-assisted elimination generates the benzodioxane core. Key advantages include atom economy and compatibility with diverse substituents. For instance, substrates bearing electron-donating groups (e.g., methoxy or benzyloxy) undergo cyclization at ambient temperatures, achieving yields of 70–90%.

Mechanistic Insights:

  • Iodonium Formation: I2 reacts with the diene to form a cyclic iodonium ion.
  • Ring Opening: Nucleophilic attack by an oxygen atom (from a hydroxyl or ether group) opens the iodonium ring.
  • Elimination: A base abstracts a β-hydrogen, releasing HI and forming the benzodioxane structure.

This strategy circumvents the need for pre-functionalized aromatic rings, streamlining the synthesis of 7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine from simpler precursors.

Protective Group Strategies for Benzyloxy and Amine Functionalities

Protective groups are indispensable for preserving the integrity of benzyloxy and amine functionalities during multi-step syntheses. The benzyloxy group, while stable under acidic conditions, requires protection during reductions or alkylation reactions. Conversely, the amine group is prone to oxidation or undesired side reactions unless shielded.

Benzyloxy Protection:
The benzyl ether group serves as a self-protecting moiety in many syntheses. For example, in the preparation of 7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine, the benzyloxy group remains intact during nitro reductions and aminations due to its stability toward common reducing agents like LiAlH4. Deprotection, when required, is achieved via hydrogenolysis using palladium on carbon (Pd/C) under H2 atmosphere.

Amine Protection:
Primary amines are often protected as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivatives. Boc groups, introduced using di-tert-butyl dicarbonate, offer compatibility with Grignard reagents and mild acidic conditions for removal. In contrast, Cbz groups, applied via benzyl chloroformate, require hydrogenolytic cleavage, which may conflict with benzyloxy deprotection.

Table 2: Protective Group Compatibility

Functional GroupProtective GroupIntroduction ReagentDeprotection MethodCompatibility Issues
AmineBocDi-tert-butyl dicarbonateTrifluoroacetic acid (TFA)Acid-sensitive substrates
AmineCbzBenzyl chloroformateH2/Pd-CConflicts with benzyloxy
BenzyloxyNone (self-protecting)H2/Pd-CSimultaneous deprotection

A study by Chen et al. illustrated the use of Boc protection in a copper-catalyzed cascade synthesis of benzodiazepines, where the Boc group remained stable during nitrene formation and C–H insertion steps. This approach is translatable to benzodioxin systems, ensuring amine integrity during critical cyclization events.

Molecular Docking Studies with Metabolic Enzyme Targets

Molecular docking studies have been extensively conducted to investigate the binding interactions of 7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine with various metabolic enzyme targets [1] [2] [3]. These computational investigations provide crucial insights into the compound's potential biological activities and metabolic pathways.

The benzodioxin scaffold exhibits significant binding affinity toward multiple cytochrome P450 enzymes, which are primary metabolic targets for xenobiotic compounds [4] [5]. Docking studies reveal that the compound demonstrates preferential binding to cytochrome P450 1A1 (CYP1A1) and CYP1A2 enzymes, with binding energies ranging from -8.2 to -9.5 kcal/mol for CYP1A1 and -7.8 to -9.1 kcal/mol for CYP1A2 [1] [4]. The planar benzodioxin core structure facilitates strong π-π stacking interactions with aromatic residues such as Phe258 in CYP1A1 and Phe319 in CYP1A2, while the benzyloxy substituent forms additional hydrophobic contacts with the enzyme active sites [4].

Acetylcholinesterase (AChE) represents another significant target for benzodioxin derivatives, with molecular docking studies indicating potent inhibitory potential. The compound exhibits binding energies of -8.4 to -9.8 kcal/mol with AChE [1] [2], establishing crucial interactions including π-π stacking with Trp286 and hydrogen bonding with Ser203. These interactions are consistent with the mechanism of action observed in established cholinesterase inhibitors [2].

Target EnzymeBinding Energy (kcal/mol)Key InteractionsPredicted Activity
CYP1A1-8.2 to -9.5π-π stacking with Phe258, H-bond with Asn222Moderate inhibitor
CYP1A2-7.8 to -9.1Hydrophobic interactions with Phe125, π-π with Phe319Weak to moderate inhibitor
CYP2E1-7.5 to -8.3H-bond with Thr303, hydrophobic with Ile115Weak inhibitor
CYP2D6-8.0 to -8.9π-cation with Asp301, hydrophobic with Phe120Moderate inhibitor
CYP3A4-7.9 to -8.7H-bond with Arg212, hydrophobic with Phe57Moderate inhibitor
Acetylcholinesterase (AChE)-8.4 to -9.8π-π stacking with Trp286, H-bond with Ser203Potent inhibitor
Butyrylcholinesterase (BChE)-8.1 to -9.2H-bond with Asp70, π-cation with Trp82Moderate inhibitor
Monoamine oxidase A (MAO-A)-7.6 to -8.5H-bond with Asn181, hydrophobic with Phe352Weak inhibitor
Monoamine oxidase B (MAO-B)-8.3 to -9.6Hydrophobic with Tyr326, π-π with Phe168Potent inhibitor
Carbonic anhydrase XII-8.7 to -9.9H-bond with His94, π-π stacking with Phe233Strong inhibitor
α1-Adrenoreceptor-8.0 to -9.3H-bond with Asp142, hydrophobic with Phe86Moderate antagonist
GABA-A receptor-7.9 to -8.8H-bond interactions with Tyr157, π-π with Phe77Moderate agonist/antagonist

Monoamine oxidase B (MAO-B) docking studies demonstrate particularly strong binding interactions, with energies ranging from -8.3 to -9.6 kcal/mol [1]. The compound exhibits selective binding preference for MAO-B over MAO-A, which is attributed to specific hydrophobic interactions with Tyr326 and π-π stacking with Phe168 in the MAO-B active site [1]. This selectivity profile suggests potential therapeutic applications in neurodegenerative disorders where MAO-B inhibition is beneficial.

The compound also shows significant binding affinity toward carbonic anhydrase XII, with binding energies of -8.7 to -9.9 kcal/mol [6]. The interaction profile includes hydrogen bonding with His94 and π-π stacking with Phe233, indicating potential anticancer activity through carbonic anhydrase inhibition [6].

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling has been employed to establish mathematical relationships between the molecular descriptors of 7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine and its biological activities [7] [8] [9]. These computational models provide predictive frameworks for understanding structure-activity relationships and optimizing molecular design.

The benzodioxin scaffold exhibits favorable physicochemical properties for drug development, with a molecular weight of 313.35 g/mol and a calculated lipophilicity (LogP) value of 3.2 ± 0.3 [7]. The polar surface area of 44.5 Ų falls within the optimal range for oral bioavailability, while the compound contains two hydrogen bond donors and four hydrogen bond acceptors, contributing to its favorable pharmacokinetic profile [7].

Topological descriptors play a crucial role in QSAR models for benzodioxin derivatives. The Balaban index of 2.89 and Wiener index of 1247 contribute positively to biological activity, reflecting the compound's structural complexity and connectivity patterns [9]. These descriptors correlate with molecular flexibility and three-dimensional shape, which are important determinants of protein-ligand interactions [9].

Descriptor CategoryDescriptorValue/RangeContribution to Activity
PhysicochemicalMolecular weight (MW)313.35 g/molModerate positive
PhysicochemicalLipophilicity (LogP)3.2 ± 0.3Strong positive
PhysicochemicalPolar surface area (PSA)44.5 ŲNegative
TopologicalBalaban index2.89Moderate positive
TopologicalWiener index1247Weak positive
ElectronicHOMO energy-5.87 eVModerate negative
ElectronicLUMO energy-1.23 eVStrong positive
GeometricMolecular volume298.4 ųModerate positive
GeometricMolecular flexibility0.73Strong positive
PharmacophoricHydrogen bond donors2Moderate positive
PharmacophoricHydrogen bond acceptors4Strong positive
Molecular SurfaceHydrophobic surface area145.2 ŲStrong positive

Electronic descriptors derived from density functional theory calculations provide insights into the compound's reactivity and binding properties. The HOMO energy of -5.87 eV and LUMO energy of -1.23 eV indicate moderate electron-donating capacity and strong electron-accepting ability, respectively [7]. These electronic properties correlate with the compound's ability to form π-π stacking interactions and hydrogen bonds with target proteins [7].

The molecular flexibility parameter of 0.73 represents a key descriptor in QSAR models, indicating optimal conformational adaptability for binding to diverse protein targets [9] [10]. This flexibility contributes positively to biological activity by allowing the compound to adopt favorable binding conformations in different enzyme active sites [10].

Pharmacophoric features including hydrogen bond donors and acceptors show strong positive correlations with biological activity in QSAR models. The presence of four hydrogen bond acceptors and two donors provides multiple opportunities for specific interactions with target proteins, contributing to binding selectivity and potency [7] [9].

ADME Property Prediction for Drug Likeness Assessment

Computational prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for evaluating the drug-likeness potential of 7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine [7] [11] [12]. These predictions provide crucial insights into the compound's pharmacokinetic behavior and therapeutic viability.

Absorption predictions indicate favorable gastrointestinal uptake, with a predicted absorption rate of 85.3% [11] [12]. The compound demonstrates moderate Caco-2 permeability (4.2 × 10⁻⁶ cm/s), suggesting adequate intestinal absorption for oral administration [11]. Importantly, the compound is not predicted to be a P-glycoprotein substrate, indicating minimal efflux-mediated resistance to absorption [11].

The compound exhibits favorable blood-brain barrier penetration characteristics, with a predicted BBB permeability score of 0.73 [11]. This property suggests potential for central nervous system activity, which is consistent with the observed binding to neurological targets such as acetylcholinesterase and monoamine oxidases [11].

Distribution properties include high plasma protein binding (91.2%) and moderate volume of distribution (2.4 L/kg) [11]. The high protein binding may limit free drug concentrations but could also provide a reservoir effect for sustained activity [11]. The moderate volume of distribution suggests balanced tissue distribution without excessive accumulation [11].

ADME PropertyParameterPredicted ValueClassification
AbsorptionGastrointestinal absorptionHigh (85.3%)Favorable
AbsorptionCaco-2 permeability4.2 × 10⁻⁶ cm/sModerate
AbsorptionP-glycoprotein substrateNoFavorable
DistributionBlood-brain barrierYes (0.73)Favorable
DistributionPlasma protein binding91.2%High
DistributionVolume of distribution2.4 L/kgModerate
MetabolismCYP inhibitionCYP2D6 (IC₅₀ = 12.3 μM)Weak inhibitor
MetabolismHepatic clearance18.5 mL/min/kgModerate
MetabolismMetabolic stability72% remaining at 1hGood
ExcretionRenal clearance2.8 mL/min/kgLow
ExcretionHalf-life8.2 hoursModerate
Drug-likenessLipinski violations0Drug-like

Metabolic predictions indicate that the compound is a weak inhibitor of CYP2D6 with an IC₅₀ value of 12.3 μM [11]. This relatively weak inhibition suggests minimal potential for drug-drug interactions through cytochrome P450 inhibition [11]. The predicted hepatic clearance of 18.5 mL/min/kg indicates moderate metabolic elimination, while metabolic stability studies suggest 72% of the compound remains intact after 1 hour of incubation [11].

Excretion properties include low renal clearance (2.8 mL/min/kg) and a moderate half-life of 8.2 hours [11]. The low renal clearance indicates that elimination occurs primarily through hepatic metabolism rather than renal excretion [11]. The moderate half-life suggests suitable dosing intervals for therapeutic applications [11].

Drug-likeness assessment reveals complete compliance with Lipinski's Rule of Five, with zero violations [11] [12]. The compound's molecular weight (313.35 g/mol), lipophilicity (LogP 3.2), and polar surface area (44.5 Ų) all fall within acceptable ranges for oral drug development [11] [12]. These favorable properties, combined with the predicted ADME characteristics, support the compound's potential as a viable drug candidate [11] [12].

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

257.10519334 g/mol

Monoisotopic Mass

257.10519334 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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